molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Cat. No. B144821
CAS RN: 5617-70-9
M. Wt: 170.16 g/mol
InChI Key: AXJVPXNVESYGDT-UHFFFAOYSA-N
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Description

The compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a spirocyclic dione, which is a class of compounds known for their unique structural features that include a bicyclic system with one carbon atom common to both rings. This structural motif is found in various natural products and synthetic compounds, which are often explored for their potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound closely related to the one , can be synthesized through the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . This method showcases the reactivity of spirocyclic diones with other reagents to form heterocyclic compounds, which could be extrapolated to the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro-connected cycloalkane and dione. X-ray analysis has been used to determine the structure of related compounds, such as the product of hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, which resulted in a cyclopropane derivative . This analytical technique is crucial for confirming the stereochemistry and conformation of spirocyclic diones.

Chemical Reactions Analysis

Spirocyclic diones undergo various chemical reactions, including hydrolysis and reactions with alcohols and ketoximes. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile can lead to a mixture of cyclopropane carboxylic acid and a pyrrol derivative, depending on the conditions . Additionally, the reaction with alcohols and ketoximes can yield substituted dihydrofurans and tetrahydrochromenes . These reactions highlight the versatility of spirocyclic diones in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic diones are influenced by their rigid bicyclic structure. The presence of multiple functional groups, such as ketones and nitriles, can affect their reactivity, solubility, and stability. The hydrolysis behavior, as well as the ability to form various heterocyclic compounds, suggests that these compounds have significant synthetic utility and could be used as intermediates in the synthesis of complex molecules . The synthesis of substituted 1,6-dioxaspiro[3.4]octanes from related compounds further illustrates the potential of spirocyclic diones to serve as key building blocks in organic chemistry .

Scientific Research Applications

Reduction of Thermoset Shrinkage

The compound is used in reducing the shrinkage of thermosets. Ytterbium and lanthanum triflates initiate the curing of mixtures containing this compound and diglycidyl ether of bisphenol A. This results in materials with varied shrinkage and thermal degradability, linked to the comonomer ratio and initiator used (González et al., 2006).

Corrosion Inhibition

It's utilized in corrosion inhibition. The derivatives of this compound have been studied for their inhibition properties in protecting mild steel in hydrochloric acid. These compounds are effective inhibitors and their adsorption on steel is consistent with the Langmuir isotherm model (Chafiq et al., 2020).

Kinetic Analysis in Cationic Curing

This compound is involved in the kinetic analysis of thermal cationic cure reactions. The reaction kinetics of mixtures of this compound with diglycidylether of bisphenol A, initiated by ytterbium or lanthanum triflates, have been investigated using differential scanning calorimetry (González et al., 2007).

Hydrolysis Studies

Its hydrolysis in the presence of different acids has been studied, leading to the formation of various compounds, which are significant in understanding its chemical behavior (Kayukova et al., 2007).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of heterocyclic compounds. It reacts with alcohols and ketoximes to form compounds in the 2,3-dihydrofuran and 5,6,7,8-tetrahydro-4h-chromene series, showcasing its versatility in organic synthesis (Kayukova et al., 1998).

Safety And Hazards

When handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJVPXNVESYGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C2(CC2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204702
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

CAS RN

5617-70-9
Record name 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5617-70-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
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Record name 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
B Rigo, P Gautret - Tetrahedron letters, 2006 - Elsevier
On the structure of compounds obtained from the reaction of amines with 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 3 www.sciencedirect.com
LG Búrdalo - COPOLIMERITZACIÓ DE DGEBA AMB ÀCID DE …, 2007 - tdx.cat
The thermal degradation of thermosetting materials prepared by cationic copolymerization of mixtures of different proportions of diglicidilether of bisphenol A (DGEBA) with 6, 6-dimethyl …
Number of citations: 2 www.tdx.cat
LG Búrdalo - COPOLIMERITZACIÓ DE DGEBA AMB ÀCID DE …, 2006 - tdx.cat
Ytterbium and lanthanum triflates were used as initiators to cure mixtures of diglycidyl ether of bisphenol A and 6, 6-dimethyl-(5, 7-dioxaspiro [2.5] octane-4, 8-dione) in several …
Number of citations: 2 www.tdx.cat
M Chafiq, A Chaouiki, H Lgaz, R Salghi… - Materials Chemistry and …, 2020 - Elsevier
The use of green and environmentally friendly substances is a contemporary scientific challenge and a key task for today's specialists in chemistry and technology-related fields. In this …
Number of citations: 47 www.sciencedirect.com
RK Singh - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 5617‐70‐9 ] C 8 H 10 O 4 (MW 170.18) InChI = 1S/C8H10O4/c1‐7(2)11‐5(9)8(3‐4‐8)6(10)12‐7/h3‐4H2,1‐2H3 InChIKey = AXJVPXNVESYGDT‐UHFFFAOYSA‐N (reagent for …
Number of citations: 0 onlinelibrary.wiley.com
M Chafiq, A Chaouiki, H Lgaz, KV Bhaskar… - Applied Journal of …, 2020 - revues.imist.ma
The adsorption behavior and corrosion inhibition mechanism of 1-benzoyl-2-(4-methoxyphenyl)-6, 6-dimethyl-5, 7-dioxaspiro [2.5] octane-4, 8-dione (Pt-5) on the Fe surface, in HCl …
Number of citations: 0 revues.imist.ma
T Torii, K Yamashita, M Kojima, Y Suzuki… - … and Nucleic Acids, 2006 - Taylor & Francis

We have established practical synthetic methods for penciclovir (PCV, 1) and famciclovir (FCV, 2) from N2-acetyl-7-benzylguanine (NAc7BnG, 3…

Number of citations: 4 www.tandfonline.com
LG Búrdalo - COPOLIMERITZACIÓ DE DGEBA AMB ÀCID DE … - tdx.cat
The anionic copolymerization of diglycidylether of bisphenol A (DGEBA) with 2, 2, 5, 5-tetramethyl-4, 6-dioxo-1, 3-dioxane (MDM) or 6, 6-dimethyl-(5, 7-dioxaspiro [2.5] octane-4, 8-dione…
Number of citations: 2 www.tdx.cat
RK Singh, S Danishefsky - Organic Syntheses, 2003 - Wiley Online Library
Homoconjugate addition of nucleophiles to cyclopropane‐1,1‐dicarboxylate derivatives: 2‐Oxo‐1‐phenyl‐3‐pyrrolidinecarboxylic acid intermediate: 6,6‐Dimethyl‐5,7‐dioxaspiro[2.5]…
Number of citations: 28 onlinelibrary.wiley.com
G Tóth, T Tamas, I Borbely - Synthetic communications, 2002 - Taylor & Francis
A method has been worked out to synthetize hitherto unknown 5-(2-chloroalkyl) Meldrum's acids 4 starting from easily accessible 2-chlorocarboxylic acid chlorides 1 in a two-step …
Number of citations: 9 www.tandfonline.com

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